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Compound of Interest

Compound Name: Mesdopetam hemitartrate

Cat. No.: B13421709

Navigating Mesdopetam Clinical Trials: A
Technical Support Guide

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive resource for interpreting the clinical trial data of
Mesdopetam, a dopamine D3 receptor antagonist under investigation for Parkinson's disease-
related levodopa-induced dyskinesia (LID).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mesdopetam?

Al: Mesdopetam is a dopamine D3 receptor antagonist.[1][2] It exhibits a preference for the D3
receptor over the D2 receptor.[3] By blocking D3 autoreceptors, Mesdopetam is thought to
modulate dopamine release in key brain regions, which may contribute to its therapeutic effects
in reducing levodopa-induced dyskinesia.[3]

Q2: Why did the primary endpoint of the Phase Ilb trial for Mesdopetam not achieve statistical
significance?

A2: The primary endpoint in the Phase lIb trial was the change in daily hours of "good ON-time"
without troublesome dyskinesia, as assessed by patient diaries.[4][5] While the trial did not
meet this primary endpoint, it's important to note that secondary endpoints showed significant
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anti-dyskinetic effects.[4][5] This discrepancy can occur for various reasons, including the
choice of the primary endpoint measure, patient reporting variability in diaries, and the specific
patient population studied.

Q3: What was the key secondary endpoint in the Phase IIb trial that showed a significant
effect?

A3: A key secondary endpoint that demonstrated a statistically significant and clinically
meaningful effect was the Unified Dyskinesia Rating Scale (UDysRS).[4][5] Specifically, the
sum of parts 1, 3, and 4 of the UDysRS, which measures the severity and disability associated
with ON-phase dyskinesia, showed significant improvement with Mesdopetam treatment,
particularly at the 7.5 mg twice-daily dose.[4][6]

Q4: How is the primary endpoint for the planned Phase lll trial different from the Phase Ilb trial?

A4: Based on the promising results from the secondary endpoint in the Phase IIb trial, the
planned Phase IIl program for Mesdopetam will use the change in the Unified Dyskinesia
Rating Scale (UDysRS), specifically the sum of parts 1, 3, and 4, as the primary efficacy
endpoint. This strategic shift aligns the primary outcome measure with the endpoint that
demonstrated a robust and clinically relevant signal in the preceding trial.

Q5: Where can | find the detailed results of the Phase Ilb trial?

A5: The top-line results of the Phase IIb trial (study IRL790C005) have been publicly
announced and are available in press releases from IRLAB. For more detailed data, referring to
publications in peer-reviewed journals and presentations at scientific conferences is
recommended. The study is registered on clinicaltrials.gov under the identifier NCT04435431.

[5]

Troubleshooting Guide

Issue: Difficulty in reconciling the non-significant primary endpoint with the positive secondary
endpoint results in the Phase IIb trial.

Troubleshooting Steps:

o Understand the nuances of the endpoints:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://irlab.se/wp-content/uploads/2023/08/IRLAB-Phase-IIb-mesdopetam-MDS-congress-Aug-2023.pdf
https://irlab.se/mfn_news/irlab-announces-top-line-results-from-phase-iib-trial-of-mesdopetam-irl790-in-parkinsons-disease/
https://irlab.se/wp-content/uploads/2023/08/IRLAB-Phase-IIb-mesdopetam-MDS-congress-Aug-2023.pdf
https://irlab.se/mfn_news/irlab-announces-top-line-results-from-phase-iib-trial-of-mesdopetam-irl790-in-parkinsons-disease/
https://irlab.se/wp-content/uploads/2023/08/IRLAB-Phase-IIb-mesdopetam-MDS-congress-Aug-2023.pdf
https://www.mdsabstracts.org/abstract/results-from-irl790c005-a-randomized-double-blind-placebo-controlled-phase-iib-study-evaluating-the-efficacy-of-mesdopetam-on-daily-on-time-without-troublesome-dyskinesia-in-patients-with-parkinso/
https://irlab.se/mfn_news/irlab-announces-top-line-results-from-phase-iib-trial-of-mesdopetam-irl790-in-parkinsons-disease/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13421709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o "Good ON-time" (Primary Endpoint): This is a patient-reported outcome from a daily diary.
It can be influenced by subjective patient perception and recall bias. Patients categorize
their time into "OFF," "ON with no dyskinesia," "ON with non-troublesome dyskinesia," and
"ON with troublesome dyskinesia." "Good ON-time" typically combines "ON with no
dyskinesia™ and "ON with non-troublesome dyskinesia."

o UDysRS (Secondary Endpoint): This is a more objective, clinician- and patient-rated scale
that provides a comprehensive assessment of dyskinesia's severity, impact on daily
activities, and patient perception of disability.[7][8][9]

Consider the data: While the overall change in "good ON-time" was not statistically
significant across all doses in the Full Analysis Set (FAS), a dose-dependent reduction in
OFF-time was observed.[4] Furthermore, in the protocol-compliant population, a significant
increase in "good ON-time" was seen at the highest dose.[4]

Focus on the strength of the UDysRS signal: The significant improvement in the UDysRS, a
well-validated and comprehensive measure of dyskinesia, provides strong evidence of
Mesdopetam's anti-dyskinetic effect.[4][6] The consistency of this effect across different time
points in the study further strengthens this finding.[6]

Issue: Accessing detailed experimental protocols for the clinical trial endpoints.

Solution:

Below are the detailed methodologies for the key experiments cited in the Mesdopetam clinical

trials.

Experimental Protocols
Unified Dyskinesia Rating Scale (UDysRS)

Objective: To provide a comprehensive assessment of dyskinesia, including its severity,
anatomical distribution, and impact on dalily life, as well as the patient's perception of
disability.[7][10]

Methodology: The UDysRS is divided into four parts:[10]
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o Part 1: Historical Disability (Patient Perceptions) of On-Dyskinesia Impact: This section
assesses the patient's experience of dyskinesia during the "ON" state over the past week
through a series of questions about the impact on activities of daily living.

o Part 2: Historical Disability (Patient Perceptions) of Off-Dystonia Impact: This part
evaluates the patient's experience of dystonia during "OFF" periods.

o Part 3: Objective Impairment: A trained clinician rates the severity and anatomical
distribution of dyskinesia (both choreic and dystonic) while the patient performs four
specific activities.

o Part 4: Objective Disability: The clinician assesses the degree of functional disability
caused by the dyskinesia observed during the tasks in Part 3.

e Scoring: Each part has a maximum point value, and a higher score indicates greater
impairment or disability.[10] In the Mesdopetam Phase Ilb and upcoming Phase lll trials, the
primary analysis focuses on the sum of scores from Parts 1, 3, and 4.

Patient Diary for "Good ON-time" Assessment

o Objective: To quantify the daily duration of different motor states experienced by a
Parkinson's disease patient.

o Methodology:

o Patients are provided with a diary, often referred to as a Hauser diary, to record their motor
state at regular intervals (e.g., every 30 minutes) throughout a 24-hour period.[11]

o The defined motor states typically include:

Asleep[11]

OFF: A state of poor motor function.[11]

ON without dyskinesia: A state of good motor function without involuntary movements.

ON with non-troublesome dyskinesia: Good motor function with the presence of
involuntary movements that are not bothersome to the patient.
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= ON with troublesome dyskinesia: Good motor function but with bothersome involuntary

movements.[12]

o "Good ON-time" is calculated as the sum of the time spent in the "ON without dyskinesia"

and "ON with non-troublesome dyskinesia" states.

o Data Collection: Patients are trained on how to properly complete the diary to ensure

consistency and accuracy of the reported data.

Data Presentation

Table 1. Summary of Key Efficacy Results from the Mesdopetam Phase llb Trial (Full Analysis

Set)

Endpoint

Placebo

Mesdopetam
(2.5 mg b.i.d.)

Mesdopetam
(5 mg b.i.d.)

Mesdopetam
(7.5 mg b.i.d.)

Change from

Baseline in Not Statistically Not Statistically Not Statistically

"Good ON-time" Significant Significant Significant

(hours)

Change from Significant

Baseline in Significant Improvement

UDysRS (Parts Improvement (p=0.026 at 12

1,3,&4) weeks)

Change from ] ) Dose-dependent
o Numerical Numerical _

Baseline in OFF- - Numerical

) Improvement Improvement

time (hours) Improvement

Note: This table provides a summary of the top-line results. For detailed statistical values,

please refer to the official study publications.[4]

Visualizations
Signaling Pathway and Experimental Workflow
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Below are diagrams illustrating the proposed signaling pathway of Mesdopetam and the
general workflow of its clinical trials.

Caption: Proposed mechanism of action of Mesdopetam as a dopamine D3 receptor
antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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